molecular formula C10H14N2O4 B023088 dl-Carbidopa CAS No. 302-53-4

dl-Carbidopa

Cat. No.: B023088
CAS No.: 302-53-4
M. Wt: 226.23 g/mol
InChI Key: TZFNLOMSOLWIDK-UHFFFAOYSA-N
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Description

dl-Carbidopa: is a pharmaceutical compound primarily used in the management of Parkinson’s disease. It functions by inhibiting the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase or DDC), which is crucial in the biosynthesis of dopamine from levodopa. By preventing the peripheral conversion of levodopa to dopamine, this compound ensures that more levodopa reaches the brain, where it can be converted to dopamine, thus alleviating the symptoms of Parkinson’s disease .

Mechanism of Action

Target of Action

dl-Carbidopa, also known as Carbidopa, primarily targets the enzyme Aromatic Amino Acid Decarboxylase (AADC) . AADC plays a crucial role in the synthesis of key neurotransmitters such as dopamine and serotonin .

Mode of Action

Carbidopa acts as a dopa decarboxylase inhibitor . This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to reach the brain where it can be converted to dopamine .

Biochemical Pathways

Carbidopa affects the biochemical pathway of dopamine synthesis. Levodopa, the precursor of dopamine, is converted into dopamine by AADC . Carbidopa inhibits this conversion in peripheral tissues, allowing more levodopa to reach the brain and be converted into dopamine . This results in an increase in dopamine levels in the brain, which is beneficial for conditions like Parkinson’s disease.

Pharmacokinetics

Carbidopa is widely distributed in the tissues, except in the brain . After one hour, carbidopa is found mainly in the kidney, lungs, small intestine, and liver . The volume of distribution reported for the combination therapy of carbidopa/levodopa is of 3.6 L/kg . The absorption of levodopa may be decreased with high-fat, high-calorie or high-protein meal .

Result of Action

The primary result of Carbidopa’s action is the increased availability of levodopa in the brain, leading to increased dopamine synthesis . This helps alleviate the symptoms of Parkinson’s disease. Additionally, Carbidopa has been shown to inhibit T cell activation in vitro and in vivo, suggesting a potential therapeutic use of Carbidopa in the suppression of T cell-mediated pathologies .

Action Environment

The action of Carbidopa is influenced by various environmental factors. For instance, the absorption of levodopa, which is administered concomitantly with Carbidopa, may be decreased with a high-fat, high-calorie, or high-protein meal This can affect the overall efficacy of the treatment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Carbidopa involves several steps. One common method includes the reaction of oxaziridine with methyldopate to produce imide methyldopate, followed by hydrolysis to yield this compound . Another method involves the use of methyldopa methyl ester as a starting material, which reacts with 3,3-pentamethylene oxaziridine, followed by hydrolysis .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of ion-exchange resins to improve the stability and control the release of the drug. Factors such as drug concentration, temperature, and particle size are optimized to ensure high yield and quality .

Chemical Reactions Analysis

Types of Reactions: dl-Carbidopa undergoes various chemical reactions, including oxidation and condensation reactions. For instance, it can be oxidized to form dopaquinone under controlled conditions . Additionally, this compound can react with vanillin to form 4-hydroxy-3-methoxybenzaldazine in an acidified alcoholic solution .

Common Reagents and Conditions:

    Oxidation: Controlled oxidation using reagents like hydrogen peroxide or potassium permanganate.

    Condensation: Reaction with aldehydes like vanillin in acidified alcoholic solutions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

dl-Carbidopa is often compared with other DDC inhibitors such as benserazide. Both compounds are used in combination with levodopa to treat Parkinson’s disease, but this compound is preferred due to its higher bioavailability and fewer side effects . Other similar compounds include:

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNLOMSOLWIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860427
Record name 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302-53-4, 38821-49-7, 14585-65-0
Record name α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbidopa, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name carbidopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC92521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARBIDOPA, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555UP07D5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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